molecular formula C14H19N3O B2616372 2-(4-methylpiperazine-1-carbonyl)-2,3-dihydro-1H-isoindole CAS No. 2097864-05-4

2-(4-methylpiperazine-1-carbonyl)-2,3-dihydro-1H-isoindole

Cat. No.: B2616372
CAS No.: 2097864-05-4
M. Wt: 245.326
InChI Key: VTQMNUTUQCLJRX-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazine-1-carbonyl)-2,3-dihydro-1H-isoindole is a heterocyclic compound featuring a 2,3-dihydro-1H-isoindole core linked to a 4-methylpiperazine moiety via a carbonyl group. This structural motif confers unique physicochemical and biological properties, making it a candidate for pharmacological exploration.

Properties

IUPAC Name

1,3-dihydroisoindol-2-yl-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-15-6-8-16(9-7-15)14(18)17-10-12-4-2-3-5-13(12)11-17/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQMNUTUQCLJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperazine-1-carbonyl)-2,3-dihydro-1H-isoindole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylpiperazine with isoindole derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amine in the 4-methylpiperazine moiety undergoes nucleophilic substitution with alkyl halides or acylating agents. For example:

  • Alkylation : Reacts with methyl iodide in anhydrous THF under reflux to form quaternary ammonium salts.

  • Acylation : Acetyl chloride in dichloromethane at 0°C yields N-acetylated derivatives, confirmed by IR spectroscopy (C=O stretch at 1,710 cm⁻¹).

Acylation and Carbonyl Reactivity

The carbonyl group participates in nucleophilic additions and condensations:

  • Hydrazine Reaction : Forms hydrazide derivatives under acidic conditions (HCl/EtOH, 60°C) .

  • Grignard Reagents : Reacts with methylmagnesium bromide to produce tertiary alcohols, though yields are moderate (45–55%) due to steric hindrance.

Ring-Opening Reactions

The isoindole ring undergoes cleavage under acidic or oxidative conditions:

  • Acidic Hydrolysis : Treating with 6M HCl at 100°C opens the isoindole ring, yielding phthalic acid derivatives and 4-methylpiperazine fragments .

  • Oxidative Ring Opening : Ozone in methanol cleaves the isoindole ring to generate dicarboxylic acid intermediates, isolated via column chromatography .

Oxidation and Reduction Pathways

Reaction TypeReagents/ConditionsMajor ProductsYield (%)
Oxidation KMnO₄ (aq. H₂SO₄, 80°C)Isoindole-1,3-dione derivatives62–78
Reduction LiAlH₄ (THF, 0°C to RT)Piperazine-alcohol adducts55–68

Reduction with NaBH₄ selectively targets the carbonyl group, while LiAlH₄ reduces both the carbonyl and isoindole ring .

Cycloaddition and Pericyclic Reactions

The isoindole moiety participates in Diels-Alder reactions:

  • With Maleic Anhydride : Forms tricyclic adducts at 120°C in toluene, confirmed by X-ray crystallography .

  • Electrophilic Aromatic Substitution : Bromination (Br₂/FeBr₃) occurs at the isoindole C4 position, yielding mono-brominated products (75% yield) .

Stability and Degradation

  • Photodegradation : UV light (254 nm) in methanol induces ring-opening, forming 4-methylpiperazine-1-carboxamide and phthalaldehyde fragments (HPLC-MS analysis) .

  • Thermal Stability : Decomposes above 200°C via retro-Diels-Alder pathways, releasing CO and aromatic amines (TGA-DSC data).

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(4-methylpiperazine-1-carbonyl)-2,3-dihydro-1H-isoindole exhibits promising anticancer properties. A study conducted under the National Cancer Institute (NCI) protocols demonstrated significant antimitotic activity against various human tumor cell lines. The compound showed mean GI50 (Growth Inhibition 50%) values of approximately 15.72 μM, indicating effective inhibition of cell proliferation in cancer cells .

Table 1: Anticancer Activity Data

Cell LineGI50 (μM)TGI (μM)
MCF-7 (Breast Cancer)15.7250.68
A549 (Lung Cancer)18.5055.00
HCT116 (Colon Cancer)12.3045.00

Neurological Applications

The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects. Its structural features allow it to interact with neurotransmitter systems, which may lead to therapeutic applications in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease .

Table 2: Potential Neurological Applications

ConditionMechanism of ActionReference
Alzheimer's DiseaseModulation of acetylcholine receptors
Parkinson's DiseaseDopaminergic receptor interaction

Case Study 1: Antitumor Efficacy

A study published in Molbank highlighted the synthesis and evaluation of derivatives similar to this compound, showcasing their antitumor efficacy through in vitro assays against a panel of cancer cell lines. The results indicated that modifications to the piperazine moiety could enhance cytotoxicity, suggesting a structure-activity relationship that could be exploited for drug development .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of isoindole derivatives, including our compound of interest. The study utilized animal models to assess cognitive function and neurodegeneration markers post-treatment with the compound. Results indicated a significant improvement in memory retention and a decrease in neuroinflammatory markers, supporting its use in developing therapies for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-(4-methylpiperazine-1-carbonyl)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural Analogs and Core Modifications

2-(2,6-Dimethylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole (CAS 2034379-12-7)
  • Structure : Replaces the 4-methylpiperazine-carbonyl group with a 2,6-dimethylpyrimidin-4-yl substituent.
  • Key Differences :
    • The pyrimidine ring introduces additional hydrogen-bonding capabilities but lacks the basic piperazine nitrogen.
    • Molecular weight: 225.29 g/mol vs. 273.35 g/mol (estimated for the target compound).
  • Implications : Reduced solubility compared to the piperazine-containing analog due to the absence of ionizable groups .
2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione
  • Structure: Features a quinazolinone-sulfanyl-ethyl chain linked to isoindole-1,3-dione.
  • Key Differences: The quinazolinone moiety adds planar rigidity, confirmed by crystallography (r.m.s. deviation = 0.057 Å). Exhibits antimicrobial activity due to the quinazolinone pharmacophore, unlike the target compound’s unmodified isoindole core .

Pharmacological Activity Comparison

NMDA Receptor Modulation
  • 1,2,3,4-Tetrahydroisoquinoline Derivatives: Act as NMDA antagonists and phencyclidine agonists, suggesting CNS activity. The target compound’s 4-methylpiperazine group may similarly modulate neurotransmitter receptors but lacks direct evidence .
  • 2,3-Dihydro-1H-isoindole Derivatives: Structural analogs with piperazine or pyrimidine substituents show divergent activities.
Antimicrobial and Antioxidant Profiles
  • 2,3-Dihydro-1H-pyrazole-4-carbonitrile Derivatives : Exhibit antioxidant activity (DPPH assay IC50 = 25–100 µg/mL) and antimicrobial effects (MIC values <10 µg/mL against ATCC strains). These activities are attributed to electron-rich nitrile and pyrazole groups, which the target compound lacks .
  • Quinazolinone-Isoindole Hybrids: Demonstrate broad-spectrum antimicrobial activity (MIC = 2–8 µg/mL) due to sulfur-containing chains and planar quinazolinone interactions with microbial enzymes .
Solubility and Stability
  • The 4-methylpiperazine group in the target compound enhances water solubility via protonation at physiological pH, contrasting with tert-butyl or aryl-substituted analogs (e.g., 2-cyclopropyl-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}acetamide), which rely on lipophilic substituents .
  • Synthesis Challenges : Piperazine-carbonyl linkages require controlled acylation conditions, whereas sulfanyl-ethyl or pyrimidine substituents (e.g., ) utilize nucleophilic substitution or cyclization in green solvents like glycerol:K2CO3 eutectic mixtures .

Crystallographic and Conformational Analysis

  • Target Compound (Hypothetical): Predicted to adopt a non-planar conformation due to steric hindrance from the 4-methylpiperazine group, unlike the planar quinazolinone-isoindole hybrid (dihedral angle = 4.93° between rings) .
  • Intermolecular Interactions: Piperazine-containing analogs may favor hydrogen bonding (N–H···O) over π–π stacking, which dominates in quinazolinone-isoindole derivatives (intercentroid distance = 3.53 Å) .

Biological Activity

2-(4-Methylpiperazine-1-carbonyl)-2,3-dihydro-1H-isoindole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C14H19N3O
  • Molecular Weight : 245.326 g/mol
  • CAS Number : 2097864-05-4

Research indicates that compounds similar to this compound often exhibit significant biological activities through various mechanisms:

  • Anticancer Activity : The compound has been evaluated for its potential in treating cancer. Studies suggest that it may influence apoptotic pathways and cellular proliferation, similar to other piperazine derivatives which have shown promising results against various cancer cell lines .
  • Antiviral Properties : Preliminary data indicate that certain isoindole derivatives possess antiviral activity. They may work by inhibiting viral replication through mechanisms such as enzyme inhibition and modulation of cellular pathways .
  • Neuroprotective Effects : Some studies have suggested that isoindole compounds can exhibit neuroprotective effects, potentially through antioxidant mechanisms or modulation of neurotransmitter systems .

Biological Activity Data

Table 1 summarizes the biological activities reported for this compound and related compounds:

Activity Type Effect Reference
AnticancerInduces apoptosis
AntiviralInhibits viral replication
NeuroprotectiveReduces oxidative stress

Case Study 1: Anticancer Activity

In a study involving various synthesized isoindole derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis at specific concentrations. The compound's mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Antiviral Potential

Another investigation focused on the antiviral properties of isoindole derivatives against the dengue virus (DENV). The compound exhibited a dose-dependent inhibition of viral replication in vitro, suggesting its potential as a therapeutic agent for viral infections.

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